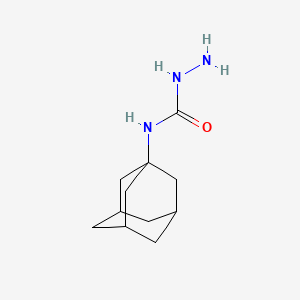

N-1-adamantylhydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

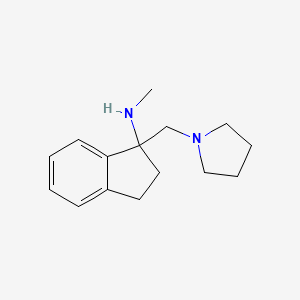

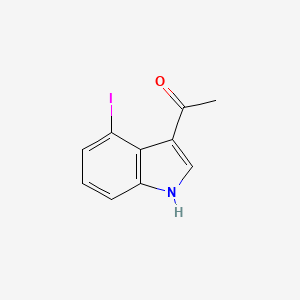

“N-1-adamantylhydrazinecarboxamide” is a biochemical compound with the molecular formula C11H19N3O . It has an average mass of 209.288 Da and a monoisotopic mass of 209.152817 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H19N3O . The IUPAC name for this compound is 1-(1-adamantyl)-3-aminourea.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 209.29 g/mol. Unfortunately, specific physical and chemical properties like hardness, topography, and hydrophilicity are not available .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hypoglycemic Activities

- N-(1-adamantyl)carbothioamide derivatives, including N-1-adamantylhydrazinecarboxamide, have been synthesized and tested for antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds showed potent antibacterial activity. Additionally, these compounds exhibited hypoglycemic activity in diabetic rats, with significant reductions in serum glucose levels (Al-Abdullah et al., 2015).

Antiviral and Antibacterial Properties

- Adamantyl derivatives, including those related to this compound, were synthesized and evaluated for their anti-HIV and antibacterial activities. Some derivatives showed good antiretroviral activity against HIV-1 and HIV-2, and antibacterial activity against glycopeptide-sensitive and -resistant bacteria (Printsevskaya et al., 2005).

Broad-Spectrum Antibacterial Candidates

- Novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized and characterized. These compounds, closely related to this compound, displayed potent broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL (Al-Wahaibi et al., 2020).

Corrosion Inhibition

- N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide, a compound related to this compound, was investigated as an effective corrosion inhibitor for hydrochloric acid pickling of C-steel. The compound showed high protection efficacy and could be a significant advancement in corrosion inhibition (Sayed & El-Lateef, 2020).

Cancer Cell Growth Inhibition

- Adamantylmaleimide derivatives, including those related to this compound, were studied for their in vitro and in vivo growth inhibition of human gastric cancer cells. Some derivatives showed modest growth inhibitory activities and induced apoptosis in cancer cells (Wang et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-aminourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUYDSURXVXCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364220 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-36-6 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)